![molecular formula C41H45F3N8O5S B12382607 2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide](/img/structure/B12382607.png)
2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化合物2-[(2R)-4-[2-[4-[3-[4-氰基-3-(三氟甲基)苯基]-5,5-二甲基-4-氧代-2-亚硫代亚胺基咪唑烷-1-基]-2-乙基苯氧基]乙基]-2-甲基哌嗪-1-基]-N-[3-[(2,6-二氧代哌啶-3-基)氨基]苯基]乙酰胺 是一个复杂的 органическое соединение,在医药化学、制药和化学研究等各个领域具有潜在应用。该化合物以其错综复杂的结构为特征,包括多个官能团,如氰基、三氟甲基和亚硫代亚胺基咪唑烷基,使其成为研究人员感兴趣的课题。
准备方法
合成路线和反应条件
2-[(2R)-4-[2-[4-[3-[4-氰基-3-(三氟甲基)苯基]-5,5-二甲基-4-氧代-2-亚硫代亚胺基咪唑烷-1-基]-2-乙基苯氧基]乙基]-2-甲基哌嗪-1-基]-N-[3-[(2,6-二氧代哌啶-3-基)氨基]苯基]乙酰胺 的合成涉及多个步骤,每个步骤都需要特定的试剂和条件。一般的合成路线可以概述如下:
咪唑烷酮核的形成: 此步骤涉及 4-氰基-3-(三氟甲基)苯甲醛与 5,5-二甲基-2-硫代腙在碱(如碳酸钾)存在下的反应,形成咪唑烷酮核。
乙基苯氧基的连接: 然后,咪唑烷酮核与 2-乙基-4-溴苯酚在钯催化剂存在下反应,形成乙基苯氧基衍生物。
哌嗪环的形成: 然后,乙基苯氧基衍生物与 2-甲基哌嗪在合适的碱(如氢化钠)存在下反应,形成哌嗪环。
乙酰胺基的连接: 最后一步涉及哌嗪衍生物与 3-(2,6-二氧代哌啶-3-基)苯胺在偶联试剂(如 N,N'-二环己基碳二亚胺)存在下反应,形成乙酰胺基。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以最大限度地提高收率和纯度,同时最大限度地降低成本和环境影响。这可能包括使用连续流动反应器、先进的纯化技术和绿色化学原理。
化学反应分析
反应类型
2-[(2R)-4-[2-[4-[3-[4-氰基-3-(三氟甲基)苯基]-5,5-二甲基-4-氧代-2-亚硫代亚胺基咪唑烷-1-基]-2-乙基苯氧基]乙基]-2-甲基哌嗪-1-基]-N-[3-[(2,6-二氧代哌啶-3-基)氨基]苯基]乙酰胺: 可以发生多种类型的化学反应,包括:
氧化: 该化合物可以用氧化剂(如过氧化氢或高锰酸钾)氧化,形成相应的氧化衍生物。
还原: 可以用还原剂(如氢化铝锂或硼氢化钠)进行还原反应,形成还原衍生物。
取代: 该化合物可以发生亲核或亲电取代反应,具体取决于存在的官能团和反应条件。
常用试剂和条件
氧化: 过氧化氢、高锰酸钾和其他氧化剂在酸性或碱性条件下。
还原: 氢化铝锂、硼氢化钠和其他还原剂在无水条件下。
取代: 亲核试剂或亲电试剂在合适的催化剂或碱存在下。
主要产物
从这些反应形成的主要产物取决于所涉及的特定官能团和反应条件。例如,亚硫代亚胺基咪唑烷基的氧化会导致形成亚砜或砜,而氰基的还原会导致形成胺。
科学研究应用
2-[(2R)-4-[2-[4-[3-[4-氰基-3-(三氟甲基)苯基]-5,5-二甲基-4-氧代-2-亚硫代亚胺基咪唑烷-1-基]-2-乙基苯氧基]乙基]-2-甲基哌嗪-1-基]-N-[3-[(2,6-二氧代哌啶-3-基)氨基]苯基]乙酰胺: 具有多种科学研究应用,包括:
医药化学: 该化合物的复杂结构和多个官能团使其成为药物开发的潜在候选者,特别是在靶向特定酶或受体方面。
制药: 它可以用作开发新治疗剂的先导化合物,特别是针对需要调节特定分子靶点的疾病。
化学研究: 该化合物可以用作研究类似分子反应性和性质的模型系统,以及开发新的合成方法。
生物学研究: 它可以用于生物测定中研究其对各种细胞过程和途径的影响。
作用机制
2-[(2R)-4-[2-[4-[3-[4-氰基-3-(三氟甲基)苯基]-5,5-二甲基-4-氧代-2-亚硫代亚胺基咪唑烷-1-基]-2-乙基苯氧基]乙基]-2-甲基哌嗪-1-基]-N-[3-[(2,6-二氧代哌啶-3-基)氨基]苯基]乙酰胺 的作用机制涉及它与特定分子靶点(如酶或受体)的相互作用。该化合物的多个官能团使它能够形成各种相互作用,包括氢键、疏水相互作用和范德华力,与其靶点相互作用。这些相互作用可以调节靶分子的活性,导致细胞过程和途径发生变化。
相似化合物的比较
2-[(2R)-4-[2-[4-[3-[4-氰基-3-(三氟甲基)苯基]-5,5-二甲基-4-氧代-2-亚硫代亚胺基咪唑烷-1-基]-2-乙基苯氧基]乙基]-2-甲基哌嗪-1-基]-N-[3-[(2,6-二氧代哌啶-3-基)氨基]苯基]乙酰胺: 可以与其他类似化合物进行比较,例如:
2-[(2R)-4-[2-[4-[3-[4-氰基-3-(三氟甲基)苯基]-5,5-二甲基-4-氧代-2-硫代咪唑烷-1-基]-2-乙基苯氧基]乙基]-2-甲基哌嗪-1-基]-N-[3-[(2,6-二氧代哌啶-3-基)氨基]苯基]乙酰胺: 该化合物不同之处在于它具有硫代基而不是亚硫代亚胺基,这可能会影响其反应性和与分子靶点的相互作用。
2-[(2R)-4-[2-[4-[3-[4-氰基-3-(三氟甲基)苯基]-5,5-二甲基-4-氧代-2-氧代咪唑烷-1-基]-2-乙基苯氧基]乙基]-2-甲基哌嗪-1-基]-N-[3-[(2,6-二氧代哌啶-3-基)氨基]苯基]乙酰胺: 该化合物具有氧代基而不是亚硫代亚胺基,这也会影响其化学性质和生物活性。
2-[(2R)-4-[2-[4-[3-[4-氰基-3-(三氟甲基)苯基]-5,5-二甲基-4-氧代-2-亚硫代亚胺基咪唑烷-1-基]-2-乙基苯氧基]乙基]-2-甲基哌嗪-1-基]-N-[3-[(2,6-二氧代哌啶-3-基)氨基]苯基]乙酰胺 的独特之处在于它具有特定官能团和结构特征的组合,这可以导致独特的反应性和与分子靶点的相互作用。
属性
分子式 |
C41H45F3N8O5S |
|---|---|
分子量 |
818.9 g/mol |
IUPAC 名称 |
2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C41H45F3N8O5S/c1-5-26-19-31(52-39(58)51(38(56)40(52,3)4)30-10-9-27(22-45)32(21-30)41(42,43)44)11-13-34(26)57-18-17-49-15-16-50(25(2)23-49)24-36(54)47-29-8-6-7-28(20-29)46-33-12-14-35(53)48-37(33)55/h6-11,13,19-21,25,33,46H,5,12,14-18,23-24H2,1-4H3,(H,47,54)(H,48,53,55)/t25-,33?/m1/s1 |
InChI 键 |
YUVGVJYLOFTILT-NHYGQJMQSA-N |
手性 SMILES |
CCC1=C(C=CC(=C1)N2C(=S)N(C(=O)C2(C)C)C3=CC(=C(C=C3)C#N)C(F)(F)F)OCCN4CCN([C@@H](C4)C)CC(=O)NC5=CC=CC(=C5)NC6CCC(=O)NC6=O |
规范 SMILES |
CCC1=C(C=CC(=C1)N2C(=S)N(C(=O)C2(C)C)C3=CC(=C(C=C3)C#N)C(F)(F)F)OCCN4CCN(C(C4)C)CC(=O)NC5=CC=CC(=C5)NC6CCC(=O)NC6=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



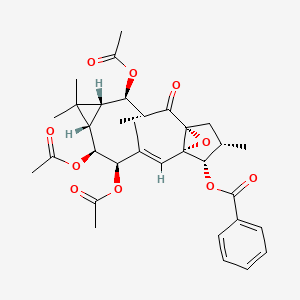
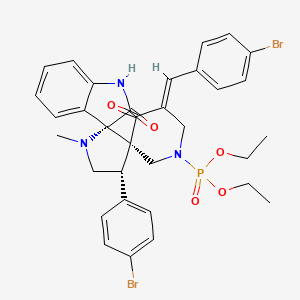

![(2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid](/img/structure/B12382572.png)
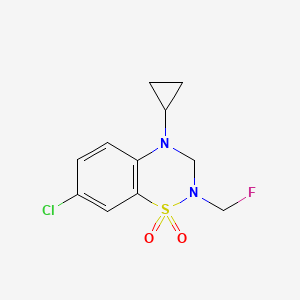
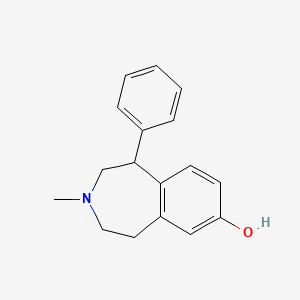
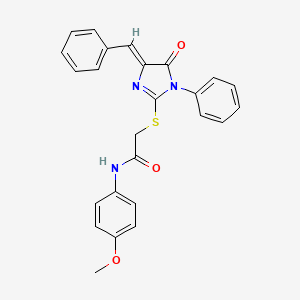

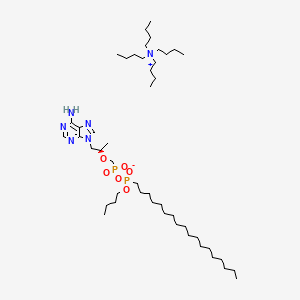
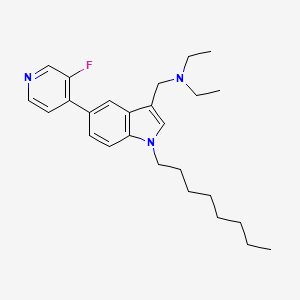
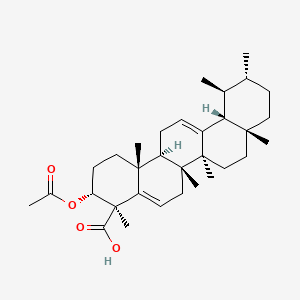
![2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine](/img/structure/B12382603.png)
![methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate](/img/structure/B12382622.png)
